molecular formula C5H9ClO B101064 2-Chloropentan-3-one CAS No. 17042-21-6

2-Chloropentan-3-one

Cat. No.: B101064
CAS No.: 17042-21-6
M. Wt: 120.58 g/mol
InChI Key: ABCRJWMADDBQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropentan-3-one is an organic compound with the molecular formula C5H9ClO. It is a chlorinated ketone, specifically a chlorinated derivative of pentan-3-one. This compound is characterized by the presence of a chlorine atom attached to the second carbon of the pentan-3-one structure. It is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

2-Chloropentan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropentan-3-one can be synthesized through the chlorination of pentan-3-one. One common method involves the use of sulfuryl chloride as the chlorinating agent. The reaction is typically carried out in an organic solvent such as carbon tetrachloride. The process involves heating pentan-3-one with sulfuryl chloride at a controlled temperature, followed by purification through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloropentan-3-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted ketones.

    Reduction: The carbonyl group in this compound can be reduced to form the corresponding alcohol, 2-chloropentanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted ketones, such as 2-hydroxypentan-3-one or 2-aminopentan-3-one.

    Reduction: 2-Chloropentanol.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 2-chloropentan-3-one depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new chemical bond. In reduction reactions, the carbonyl group is reduced to an alcohol, while in oxidation reactions, the compound is converted to a more oxidized state.

Comparison with Similar Compounds

2-Chloropentan-3-one can be compared with other chlorinated ketones, such as:

    2-Chlorobutan-3-one: Similar structure but with one less carbon atom.

    2-Chlorohexan-3-one: Similar structure but with one more carbon atom.

    3-Chloropentan-2-one: Chlorine atom attached to a different carbon position.

The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

2-chloropentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCRJWMADDBQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455276
Record name 2-chloropentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17042-21-6
Record name 2-chloropentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropentan-3-one
Reactant of Route 2
Reactant of Route 2
2-Chloropentan-3-one
Reactant of Route 3
Reactant of Route 3
2-Chloropentan-3-one
Reactant of Route 4
Reactant of Route 4
2-Chloropentan-3-one
Reactant of Route 5
2-Chloropentan-3-one
Reactant of Route 6
Reactant of Route 6
2-Chloropentan-3-one
Customer
Q & A

Q1: What are the typical reactions 2-Chloropentan-3-one undergoes?

A1: this compound serves as a reactive intermediate in various organic syntheses. For example, it can engage in [4+3] cycloaddition reactions. Specifically, it reacts with furan in the presence of triethylamine to yield 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. [] Additionally, this compound participates in reactions with aromatic compounds, like phenol and its ethers, as explored in studies investigating the reactivity of α-halogeno-ketones. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't explicitly detail spectroscopic data, we can deduce the following:

    Q3: Are there any studies on the impact of substituents on the reactivity of compounds similar to this compound?

    A3: Yes, research on aliphatic ketones, including halogenated derivatives, has explored the influence of substituents on their reactivity. For instance, a study examining the rates of ionization and enolization of various ketones, investigated the effects of substituents on reaction rates and equilibrium constants. [] While the specific study doesn't directly involve this compound, it sheds light on the general principles governing the reactivity of similar compounds.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.